N-(2-Hydroxyphenyl)-N-methylacetamide
Overview
Description
“N-(2-Hydroxyphenyl)-N-methylacetamide” is a chemical compound with the molecular formula C8H9NO2 . It is also known by other names such as Acetanilide, 2’-hydroxy-; o- (Acetylamino)phenol; o-Acetamidophenol; o-Acetaminophenol; N-Acetyl-o-aminophenol; 2- (Acetylamino)phenol; 2-Acetamidophenol; 2-Acetaminophenol; 2’-Hydroxyacetanilide; o-Hydroxyacetanilide; Acet-o-aminofenol; N-Acetyl-2-aminophenol; Phenol, 2-acetamido-; o-Acetylaminofenol; 2-Hydroxyanilid kyseliny octove; 2-Hydroxyacetanilide .
Synthesis Analysis
The synthesis of “N-(2-Hydroxyphenyl)-N-methylacetamide” involves copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer, 2,2′-Azobis (2-methylpropionitrile) (AIBN) as an initiator and ethylene glycol dimethacrylate (EGDMA) as a cross-linker in the attendance of nickel nitrate as a template ion .
Molecular Structure Analysis
The molecular structure of “N-(2-Hydroxyphenyl)-N-methylacetamide” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
“N-(2-Hydroxyphenyl)-N-methylacetamide” has been found to exhibit antimicrobial activity against all tested microorganisms except Candida albicans isolate . The compound also exhibits strong apoptotic activity and the combined administration of “N-(2-Hydroxyphenyl)-N-methylacetamide” and Temozolomide (TMZ) may be therapeutically exploited for the management of GBM .
Physical And Chemical Properties Analysis
“N-(2-Hydroxyphenyl)-N-methylacetamide” has a molecular weight of 151.1626 . Its IUPAC Standard InChIKey is ADVGKWPZRIDURE-UHFFFAOYSA-N .
Scientific Research Applications
1. Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide serves as a crucial intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation process used in its production involves various acyl donors and parameters such as agitation speed, solvent, catalyst loading, and temperature, influencing its efficacy and production efficiency (Magadum & Yadav, 2018).
2. Infrared Spectrum Analysis
N-methylacetamide has been extensively studied for its infrared spectrum characteristics, particularly in the amide I, II, and III bands. These studies are significant in fields like organic chemistry, analytical chemistry, and chemical biology, providing insights into the formation of the amide infrared spectrum (Ji et al., 2020).
3. Hydrolysis Mechanism in High-Temperature Water
N-methylacetamide has been used as a model to study the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water. This research contributes to understanding the reversible nature of these reactions and their pH dependence, which is crucial for various chemical processes (Duan, Dai, & Savage, 2010).
4. Interaction with Ions in Aqueous Solutions
The interaction of N-methylacetamide with alkali cations and alkaline earth dications in aqueous solutions has been studied using ab initio molecular dynamics simulations. This research is essential for understanding ion effects on proteins, as N-methylacetamide serves as a proxy for the protein backbone (Pluhařová et al., 2014).
5. Molecular Structure Analysis
The molecular structure of N-methylacetamide has been a subject of study, with research focusing on its bond distances, angles, and conformational states. These studies are critical for understanding the molecular behavior of compounds related to N-methylacetamide, especially in the context of drug design and synthesis (Kitano, Fukuyama, & Kuchitsu, 1973).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-hydroxyphenyl)-N-methylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10(2)8-5-3-4-6-9(8)12/h3-6,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKYITPEOWCRLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972816 | |
Record name | N-(2-Hydroxyphenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
573-27-3 | |
Record name | NSC4006 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydroxyphenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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